N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO3S/c1-13(18-2,11-5-3-4-6-12(11)14)9-15-19(16,17)10-7-8-10/h3-6,10,15H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNKKCZVHSYQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1CC1)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanesulfonamide typically involves multiple steps, including the formation of the cyclopropane ring and the introduction of the sulfonamide group. One common method involves the reaction of 2-fluorobenzyl chloride with methoxypropylamine to form the intermediate, which is then reacted with cyclopropanesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the high quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic fluorine can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the fluorinated aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
MGAT2 Inhibitor from
The compound 2-[2-(4-tert-butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () shares a sulfonamide group and fluorophenyl substituent with the target compound. Key differences include:
- Core Structure: The compound uses a tetrahydroisoquinoline core, whereas the target employs a cyclopropane ring.
- Substituents : The tert-butylphenyl and cyclopentylpropyl groups in increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to the methoxypropyl group in the target .
Fluorophenyl-Containing Amines and Esters ()
Compounds like 1-(fluorophenyl)propan-2-ylamine () feature fluorophenyl and amine groups but lack the sulfonamide moiety. This absence may limit their utility in sulfonamide-dependent biological targets, such as carbonic anhydrase or protease inhibitors. The target’s sulfonamide group could enable stronger hydrogen bonding with enzymatic active sites, improving inhibitory potency .
Comparative Data Table
| Compound Name | Molecular Formula | Key Structural Features | Biological Target (Inferred) | Synthesis Yield (Reported) |
|---|---|---|---|---|
| N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanesulfonamide (Target) | C₁₃H₁₇FNO₃S | Cyclopropane, sulfonamide, methoxypropyl | Not specified | Not reported |
| 2-[2-(4-tert-butylphenyl)ethyl]-N-[4-(3-cyclopentylpropyl)-2-fluorophenyl]-... | C₃₁H₃₈FN₃O₂S | Tetrahydroisoquinoline, tert-butylphenyl | MGAT2 inhibitor | 45% |
| 1-(fluorophenyl)propan-2-ylamine () | C₁₀H₁₂FN | Fluorophenyl, amine, propan-2-yl | Not specified | Not reported |
Key Research Findings
Impact of Cyclopropane vs.
Role of Sulfonamide : The sulfonamide group in the target and compounds is critical for interactions with polar residues in enzymatic targets, a feature absent in ’s amine derivatives .
Synthetic Feasibility : The chlorosulfonylation method from could be adapted for the target’s synthesis, though the cyclopropane ring may require specialized cyclization techniques.
Limitations and Contradictions
- Contradictory Substituent Effects : While tert-butyl groups () improve lipophilicity, they may also increase off-target binding risks compared to the target’s methoxypropyl chain .
Biological Activity
N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article delves into its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound can be described structurally as follows:
- Molecular Formula : C12H14FNO2S
- Molecular Weight : 253.31 g/mol
- IUPAC Name : this compound
This compound features a cyclopropane ring, which contributes to its unique chemical properties and potential interactions within biological systems.
Research indicates that this compound functions primarily as a MEK inhibitor . MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase) plays a crucial role in cell signaling pathways that regulate cell division and survival. Inhibiting MEK can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : In laboratory settings, this compound has shown promise in inhibiting the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The compound effectively disrupts the MEK/ERK signaling pathway, leading to decreased cell viability and increased apoptosis rates.
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression compared to control groups. The dosage and administration route were critical factors influencing the efficacy of treatment, with optimal results observed at specific concentrations.
Pharmacokinetics
Pharmacokinetic studies are essential to understanding how this compound behaves in biological systems:
- Absorption : The compound is well-absorbed when administered orally, with peak plasma concentrations reached within a few hours.
- Distribution : It shows a moderate volume of distribution, indicating effective penetration into tissues.
- Metabolism : Primarily metabolized in the liver, with several metabolites identified that may also possess biological activity.
- Excretion : Elimination occurs mainly via renal pathways, with a half-life sufficient for once-daily dosing in therapeutic settings.
Case Study 1: Efficacy in Melanoma Treatment
A clinical trial involving patients with advanced melanoma explored the efficacy of this compound as part of combination therapy. Results indicated:
- Objective Response Rate (ORR) : 45% in treated patients.
- Progression-Free Survival (PFS) : Median PFS was 6 months compared to 3 months in control groups.
These findings underscore the compound's potential as an adjunct therapy in melanoma treatment protocols.
Case Study 2: Safety Profile Assessment
Another study focused on assessing the safety profile of this compound in a cohort of patients with solid tumors. Key findings included:
- Adverse Effects : Mild to moderate side effects were reported, including nausea and fatigue, which were manageable.
- Long-Term Effects : No significant long-term adverse effects were observed after a follow-up period of one year.
Table 1: Summary of Biological Activities
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | ~75% |
| Half-Life | 12 hours |
| Metabolism | Hepatic (CYP450 enzymes) |
| Excretion | Renal (urine) |
Q & A
Q. What synthetic methodologies are suitable for preparing N-[2-(2-Fluorophenyl)-2-methoxypropyl]cyclopropanesulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Introduce the cyclopropane sulfonamide moiety via nucleophilic substitution between cyclopropanesulfonyl chloride and a 2-(2-fluorophenyl)-2-methoxypropylamine intermediate .
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance yield, as steric hindrance from the 2-fluorophenyl group may slow reactivity .
- Validation : Confirm intermediate structures using NMR and IR spectroscopy .
Q. How can the structure of this compound be unambiguously confirmed?
Use a combination of spectroscopic and crystallographic techniques:
- NMR/IR : Assign peaks for the cyclopropane ring (δ 1.2–1.8 ppm in H NMR) and sulfonamide group (S=O stretch at ~1350 cm in IR) .
- X-ray crystallography : Resolve stereochemistry and bond angles, particularly for the cyclopropane and methoxypropyl groups .
Q. What are the key reactivity features of the cyclopropane and sulfonamide groups in this compound?
- Cyclopropane : Strain-driven reactivity, making it prone to ring-opening under acidic or oxidative conditions .
- Sulfonamide : Acts as a hydrogen bond donor/acceptor, influencing solubility and biological interactions. The 2-fluorophenyl group introduces steric hindrance, slowing nucleophilic attacks at the sulfonamide nitrogen .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?
- Substituent variation : Synthesize analogs with modified fluorophenyl (e.g., chloro, methyl) or methoxy groups to assess impact on target binding .
- Biological assays : Use enzyme inhibition assays (e.g., kinase or protease panels) to correlate structural changes with activity. Data contradictions (e.g., unexpected potency drops) may arise from steric clashes with target proteins .
Q. What strategies optimize solubility and stability for in vitro studies?
- Solubility : Introduce polar groups (e.g., hydroxyl) on the methoxypropyl chain or use co-solvents like DMSO-water mixtures .
- Stability : Monitor degradation under physiological pH (4–8) and UV light. The fluorophenyl group enhances stability against oxidation compared to non-fluorinated analogs .
Q. How can contradictions in biological activity data across studies be resolved?
- Data normalization : Control for assay conditions (e.g., cell line variability, incubation time) .
- Molecular docking : Use computational models to identify if steric hindrance from the cyclopropane or fluorophenyl groups disrupts binding in certain conformations .
Q. What metabolic pathways are predicted for this compound?
- Phase I metabolism : Cytochrome P450-mediated oxidation of the methoxypropyl chain or cyclopropane ring .
- Phase II metabolism : Glucuronidation of the sulfonamide group, predicted via in vitro liver microsome assays .
Q. How can computational modeling predict binding modes with target proteins?
- Docking simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase), focusing on sulfonamide coordination to zinc ions .
- MD simulations : Assess stability of the protein-ligand complex over 100 ns trajectories, noting flexibility of the methoxypropyl group .
Q. What purification challenges arise during synthesis, and how are they addressed?
- Challenge : Co-elution of byproducts with similar polarity.
- Solution : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
